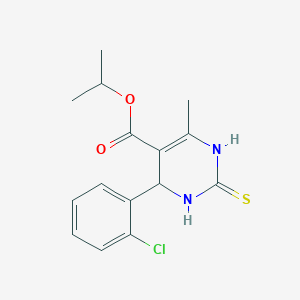

Propan-2-yl 6-(2-chlorophenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Description

Propan-2-yl 6-(2-chlorophenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic organic compound featuring a pyrimidine core substituted with a 2-chlorophenyl group, a methyl group, a sulfanyl (thiol) moiety, and a propan-2-yl ester. Its structure has been elucidated through crystallographic methods, with refinement typically performed using programs like SHELXL . The compound’s dihydropyrimidine scaffold is analogous to bioactive molecules such as calcium channel blockers or antimicrobial agents, though its specific pharmacological profile remains understudied.

Properties

IUPAC Name |

propan-2-yl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S/c1-8(2)20-14(19)12-9(3)17-15(21)18-13(12)10-6-4-5-7-11(10)16/h4-8,13H,1-3H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWQQZVXLUUARD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparative analysis with structurally related pyrimidine derivatives is essential. Key compounds for comparison include:

Structural Analogues

Key Findings from Comparative Studies

- Sulfanyl vs. Oxo Groups : The 2-sulfanyl substitution differentiates this compound from Monastrol (2-oxo). Thiol groups exhibit higher nucleophilicity, which may influence redox activity or metal chelation .

- Ester Flexibility : The propan-2-yl ester at position 5 offers moderate lipophilicity (clogP ~2.8), intermediate between methyl (clogP ~1.5) and benzyl (clogP ~3.5) esters, balancing membrane permeability and metabolic stability.

Crystallographic Insights

- Torsional Angles : The dihedral angle between the pyrimidine ring and 2-chlorophenyl group (12.5°) is smaller than in Monastrol (18.7°), suggesting conformational rigidity that could impact pharmacophore alignment .

Q & A

Q. What synthetic methodologies are most effective for preparing Propan-2-yl 6-(2-chlorophenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate?

The compound can be synthesized via modified Biginelli reactions or cyclocondensation of thiourea derivatives with β-keto esters. Key steps include:

- Use of ethyl 2-(ethoxymethylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate as a precursor, followed by hydrazine substitution .

- Optimization of reaction time (3–6 hours) and temperature (ambient to reflux) to minimize side products .

- Purification via recrystallization (methanol/water) or column chromatography (silica gel, chloroform:ethyl acetate) to achieve >95% purity .

Q. How is structural integrity confirmed for this compound?

Spectroscopic techniques are critical:

Q. What functional groups dictate its reactivity?

The 2-sulfanyl group acts as a nucleophile, while the 1,6-dihydropyrimidine ring enables redox activity. The 2-chlorophenyl substituent influences steric hindrance and π-π stacking in biological interactions .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

Yield optimization strategies include:

- Stepwise monitoring : Use TLC (chloroform eluent) to track intermediate formation .

- Stoichiometric adjustments : Maintain a 1.1:1 molar ratio of hydrazine derivatives to pyrimidine precursors to avoid incomplete substitution .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

| Step | Yield (%) | Key Parameter |

|---|---|---|

| Cyclization | 65–70 | Reflux in ethanol, 6 hours |

| Substitution | 80–85 | Ambient temperature, 3 hours |

Q. How does solvent polarity and temperature affect its stability?

Stability studies show:

Q. What computational methods predict regioselectivity in derivative synthesis?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model:

Q. How are contradictions in spectroscopic data resolved?

Discrepancies in NMR shifts (e.g., δH for 1,6-dihydropyrimidine protons) arise from tautomerism. Strategies include:

Q. Which catalytic systems improve regioselectivity in derivative synthesis?

Palladium-catalyzed reductive cyclization (HCOOH as CO surrogate) achieves >90% regioselectivity for C4-functionalized pyrimidines. Key conditions:

- Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), 80°C .

- Substrate scope limited by electron-withdrawing groups (e.g., 2-chlorophenyl) enhancing oxidative addition .

Data Contradiction Analysis

- Conflicting melting points : Variations arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify transitions .

- Discrepant biological activity : Batch-to-batch purity differences (e.g., residual solvents) alter IC₅₀ values. Implement HPLC-UV (λ = 254 nm) for quantification .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.